Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate
Description
Properties
CAS No. |
112104-41-3 |
|---|---|
Molecular Formula |
C10H7BrO4 |
Molecular Weight |
271.06 g/mol |
IUPAC Name |
methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7BrO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
CVTPKEQCPDXWNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification
Fischer esterification remains a cornerstone for converting carboxylic acids to methyl esters. Reacting 5-bromo-3-hydroxy-1-benzofuran-2-carboxylic acid with excess methanol in the presence of sulfuric acid at reflux yields the target ester. However, this method risks hydrolyzing sensitive functional groups, necessitating careful pH control.
Alkylation with Dimethyl Sulfate
For substrates requiring milder conditions, alkylation using dimethyl sulfate (DMS) and a base like potassium carbonate is preferred. Krawiecka et al. (2012) successfully methylated 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid using DMS in acetone, achieving near-quantitative yields. This method avoids acidic conditions, preserving the integrity of the hydroxyl and bromine groups.
Optimization of Reaction Conditions
Solvent Systems
Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) and N-methylpyrrolidone (NMP) enhance the solubility of intermediates, while dichloromethane (DCM) facilitates phase separation during workup. For bromination, acetic acid is favored for its ability to stabilize charged intermediates.
Temperature and Catalysis
Bromination reactions typically proceed at 50–70°C to balance reactivity and side-product formation. Catalytic amounts of Lewis acids (e.g., FeBr₃) can accelerate electrophilic substitution, though excess catalyst may lead to over-bromination. Esterification with DMS achieves optimal results at 40–60°C, avoiding thermal degradation.
Protecting Group Strategies
The hydroxyl group at position 3 often requires protection during bromination to prevent undesired oxidation. Krawiecka et al. (2012) employed methoxy groups as temporary protectors, which were later deprotected using methanolic HCl. Alternatives like tert-butoxycarbonyl (Boc) groups, as seen in piperazinyl-benzofuran syntheses, offer reversible protection but introduce additional synthetic steps.
Characterization and Analytical Validation
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming structure. The methyl ester group resonates at δ 3.8–4.0 ppm in $$^1$$H-NMR, while the aromatic proton at C-5 (adjacent to bromine) appears as a singlet near δ 7.5 ppm due to deshielding. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 271.06 (C₁₀H₇BrO₄).
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity. VulcanChem (2024) reports a purity threshold of >95% for research-grade material, achievable via recrystallization from methanol or ethanol.
Chemical Reactions Analysis
Key Reaction Mechanisms
-
Electrophilic Bromination :
Br₂ reacts with the benzofuran ring, likely targeting electron-rich positions. The bromine atom substitutes hydrogen at position C6, influenced by the electron-donating methoxy group at C5 . -
Radical Bromination :
NBS generates bromine radicals, which abstract hydrogen from the methyl group at C2, leading to bromomethyl substitution. This pathway is solvent-dependent (e.g., CCl₄) and requires peroxide initiation .
Analytical Characterization
The synthesized compounds are purified via column chromatography (e.g., chloroform eluent) and characterized using:
-
¹H-NMR : Identifies aromatic protons (e.g., δ 7.55 ppm for Ar-H) and methoxy groups (δ ~3.8–3.9 ppm) .
-
Elemental Analysis : Validates molecular composition (e.g., compound 5: C₁₂H₁₀Br₂O₄) .
-
X-ray Crystallography : Confirms molecular geometry in the solid state, as demonstrated for related compounds .
Functionalization Reactions
-
Hydrolysis :
The ester group (COOCH₃) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative. This reaction is critical for studying biological activity . -
Nucleophilic Substitution :
The bromine atom at C6 may undergo substitution with nucleophiles (e.g., amines) under appropriate conditions, though specific examples for this compound are not detailed in the provided sources.
Biological Implications
While direct biological data for this compound is limited, structural analogs (e.g., methyl 5-chloro-1-benzofuran-2-carboxylate) exhibit antimicrobial and anticancer properties . The bromine and hydroxy groups likely modulate interactions with biological targets through halogen bonding and hydrogen bonding .
Scientific Research Applications
Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula . Research on benzofuran derivatives, which include this compound, has explored a range of applications, particularly in medicinal chemistry .
Antimicrobial Activity:
- Several studies investigate the antimicrobial potential of benzofuran derivatives . For example, derivatives of 3-benzofurancarboxylic acids have been prepared and evaluated for their antimicrobial activity .
- One study tested compounds 1-12 for their bacteriostatic activity at high concentrations (512 mg/L), following CLSI (Clinical and Laboratory Standards Institute) directives .
Antifungal Applications:
- Certain benzofuran compounds exhibit synergistic antifungal activity when combined with other antifungal agents like amiodarone . For instance, 2,2-dimethyl-7-benzofuranol and its analogues have shown synergistic antifungal activity and are useful in preventing and treating fungal infections in plants .
- Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate demonstrates antifungal activity .
Synthesis and Halogenation:
- Halogen derivatives of benzofuran carboxylic acids can be synthesized using compounds like 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material .
- The introduction of bromine can be achieved in multiple steps, such as using an equimolar amount of to obtain monobromo derivatives .
Anti-TB Research:
- Research has also been done on the anti-TB properties of benzofuran derivatives. For example, 4-Hydroxy benzofuran-6-carboxhydrazide has been synthesized from furfuraldehyde and dimethyl succinate via a series of reactions .
5-Lipoxygenase Inhibition:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate and its analogs:
Property Analysis Based on Structural Features
Hydrogen Bonding and Polarity The hydroxyl group in the target compound increases polarity and solubility in polar solvents (e.g., water, alcohols) compared to analogs like the dihydro () and methyl-substituted () derivatives. This property is critical in crystallization and biological interactions . The cyanomethyl ester (C₁₂H₈BrNO₃) introduces a nitrile group, which may enhance stability but reduce solubility due to decreased hydrogen-bonding capacity .
Reactivity The bromine atom at position 5 in all compounds facilitates electrophilic substitution reactions (e.g., Suzuki coupling). However, the bromomethyl group in ’s compound offers additional reactivity for nucleophilic substitutions or cross-coupling reactions .
Thermal and Chemical Stability
Biological Activity
Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and pro-apoptotic properties based on recent research findings.
Chemical Structure and Synthesis
This compound is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the benzofuran ring. The synthesis typically involves bromination of the benzofuran precursor followed by esterification processes. The compound can be synthesized using various methodologies, including the use of N-bromosuccinimide (NBS) for bromination and subsequent reactions with carboxylic acids to form esters.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer activity across several cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies utilizing MTT assays have shown that this compound induces significant cytotoxic effects in chronic myelogenous leukemia cells (K562), prostate cancer cells (PC3), and colorectal cancer cells (SW620). The IC50 values for these cell lines were reported in the range of 5 to 20 µM, indicating potent activity compared to control groups .
- Mechanism of Action : The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cells. This pro-oxidative effect leads to increased oxidative stress, which is detrimental to cancer cell survival .
- Comparative Efficacy : When compared to other benzofuran derivatives, this compound showed enhanced antiproliferative activity, particularly when modified with additional functional groups at strategic positions on the benzofuran ring .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Microbial Testing Results
- Antibacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL for certain Gram-positive strains .
- Antifungal Properties : Preliminary evaluations also suggest antifungal activity against common pathogenic fungi, although specific MIC values were not consistently reported across studies .
Pro-Apoptotic Effects
The pro-apoptotic effects of this compound have been highlighted in studies involving leukemia cell lines.
Research Insights
- Cell Line Studies : In K562 cells, treatment with this compound resulted in a significant increase in apoptotic markers after 48 hours of exposure, suggesting its potential use as an adjuvant therapy in leukemia treatment .
- Pathway Analysis : Molecular pathway analyses indicate that this compound may target tubulin, disrupting microtubule dynamics which is crucial for cell division and survival in cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of benzofuran derivatives typically involves cyclization reactions or functionalization of pre-existing benzofuran scaffolds. For example, cascade [3,3]-sigmatropic rearrangements followed by aromatization have been used to construct benzofuran cores efficiently . Optimization often includes solvent selection (e.g., hexafluoropropan-2-ol for enhanced reactivity), temperature control, and stoichiometric adjustments of reagents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to promote oxidation and cyclization . Bromination at the 5-position can be achieved using electrophilic brominating agents (e.g., NBS) under controlled conditions to avoid over-halogenation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm hydroxyl and ester functionalities. Coupling constants in H NMR help distinguish between dihydro and fully aromatic benzofuran systems .
- IR Spectroscopy : Confirms the presence of hydroxyl (-OH, ~3200–3500 cm), ester carbonyl (C=O, ~1700 cm), and aromatic C-Br (600–800 cm) groups .
- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br ratio) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry and stereochemistry. For brominated benzofurans, SHELXL software refines atomic coordinates and thermal displacement parameters, while ORTEP-III visualizes electron density maps to validate bond lengths and angles . For example, in 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, SCXRD confirmed the bromine’s position and dihedral angles between the benzofuran and sulfonyl groups . Hydrogen bonding networks involving the hydroxyl group can also be mapped to understand crystallographic packing .
Q. What strategies address contradictions between predicted and observed spectroscopic data for this compound?
- Methodological Answer :
- Re-evaluate Synthetic Pathways : Impurities from incomplete bromination or ester hydrolysis may skew NMR/IR data. Repeating the reaction with purified intermediates and monitoring by TLC can resolve discrepancies .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR frequencies, which are compared to experimental data to identify misassignments .
- Alternative Characterization : If H NMR is inconclusive due to overlapping signals, NOESY or COSY experiments clarify spatial relationships between protons .
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 5-position acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Electron-withdrawing groups (e.g., ester at C2) deactivate the benzofuran ring, requiring Pd-based catalysts (e.g., Pd(PPh)) and elevated temperatures for effective cross-coupling . Steric hindrance from the methyl ester group may slow reactions, necessitating ligand optimization (e.g., XPhos) to enhance catalytic efficiency .
Data Contradiction Analysis
Q. How to interpret conflicting melting point data for structurally similar benzofuran derivatives?
- Methodological Answer : Variations in melting points may arise from polymorphism or residual solvents. For instance, dihydrobenzofuran derivatives (e.g., Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate) exhibit lower melting points (~62–65°C) compared to fully aromatic analogs due to reduced planarity . Differential Scanning Calorimetry (DSC) can identify polymorphic transitions, while elemental analysis verifies purity .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : The compound’s bromine and hydroxyl groups pose risks of skin/eye irritation and respiratory sensitization. Use fume hoods, nitrile gloves, and safety goggles. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste . Storage in airtight containers under nitrogen minimizes oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
